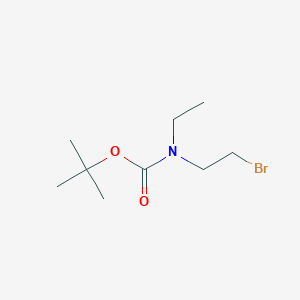
(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester
Overview
Description
(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester is an organic compound with the molecular formula C7H14BrNO2. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of a bromoethyl group, an ethylcarbamic acid moiety, and a tert-butyl ester group, which contribute to its reactivity and versatility in chemical reactions.
Mechanism of Action
Target of action
Carbamates, such as “tert-butyl N-(2-bromoethyl)-N-ethylcarbamate”, are often used as pesticides and are known to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects, humans, and many other animals .
Mode of action
Carbamates typically work by binding to acetylcholinesterase, preventing the breakdown of acetylcholine, an important neurotransmitter. This leads to an excess of acetylcholine, causing overstimulation of the nervous system .
Biochemical pathways
The primary pathway affected by carbamates is the cholinergic system, which involves the neurotransmitter acetylcholine. Overstimulation of this system can lead to a variety of symptoms, depending on the organism and the amount of exposure .
Result of action
The overstimulation of the nervous system caused by carbamates can lead to a variety of symptoms, including muscle weakness, blurred vision, headache, nausea, and in severe cases, respiratory failure .
Action environment
The action of carbamates can be influenced by various environmental factors. For example, certain pH levels can affect the stability of these compounds. Additionally, temperature and humidity can impact the volatility and therefore the absorption of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester typically involves the reaction of 2-bromoethylamine or its salt with a butoxycarbonylating agent. One common method is to react 2-bromoethylamine hydrobromide with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in a water-soluble solvent, and the product is crystallized by adding water and a seed crystal to the reaction solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and efficiency. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure consistent product quality. The final product is typically purified through crystallization and filtration to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like sodium hydroxide, nucleophiles such as amines and thiols, and oxidizing or reducing agents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvent systems that facilitate the reaction.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, nucleophilic substitution reactions yield substituted carbamates, while hydrolysis produces carboxylic acids and alcohols.
Scientific Research Applications
(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester can be compared with similar compounds such as:
2-(Boc-amino)ethyl bromide: This compound also contains a bromoethyl group and a tert-butyl ester but differs in the presence of a Boc-protected amino group.
tert-Butyl N-(2-Bromoethyl)carbamate: Similar in structure, this compound is used in similar applications but may have different reactivity and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
tert-butyl N-(2-bromoethyl)-N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO2/c1-5-11(7-6-10)8(12)13-9(2,3)4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPLAHZRPDQTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCBr)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


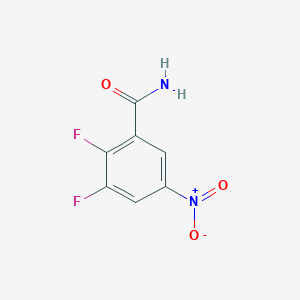
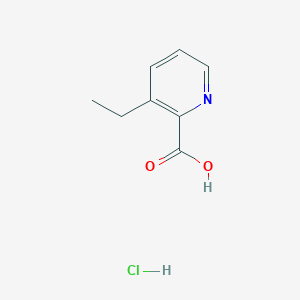
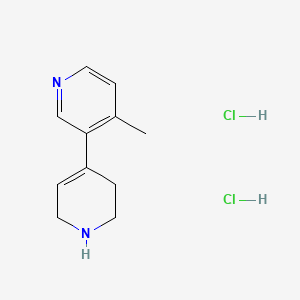

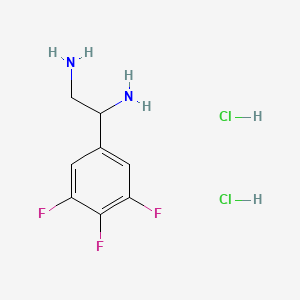
![tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate](/img/structure/B1448170.png)
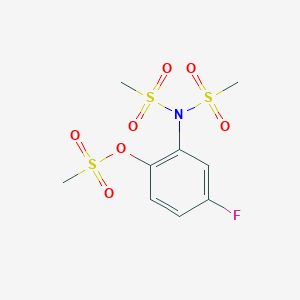
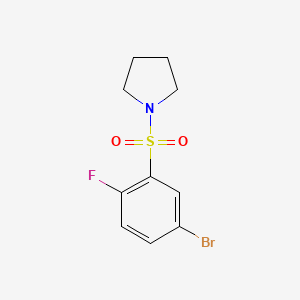
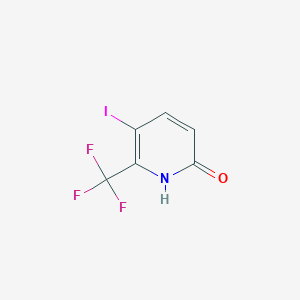
![2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B1448178.png)
![1-(Boc-amino)-6-aza-spiro[3.4]octane](/img/structure/B1448179.png)
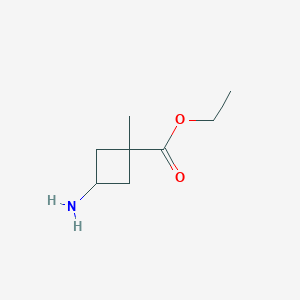
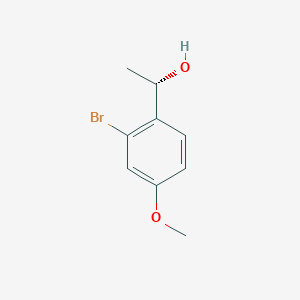
![tert-butyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate](/img/structure/B1448187.png)
